2-Bromoquinolin-4-ol
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Overview
Description
2-Bromoquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a bromine atom at the second position and a hydroxyl group at the fourth position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of quinolin-4-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .
Another method involves the Chan–Lam coupling reaction, where commercially available 6-bromoquinolin-4-ol is reacted with aryl boronic acids in the presence of copper(II) acetate and a base. This reaction can be carried out in various solvents, including protic, aprotic, and mixed solvents .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinolin-4-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-4-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form 2-bromoquinoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted quinolin-4-ol derivatives.
Oxidation Reactions: Quinolin-4-one derivatives.
Reduction Reactions: 2-Bromoquinoline.
Scientific Research Applications
2-Bromoquinolin-4-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antibacterial and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromoquinolin-4-ol involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to bind selectively to the estrogen receptor β, which plays a crucial role in the development and function of the reproductive system . The compound’s effects are mediated through its ability to modulate the activity of these receptors and influence various cellular pathways .
Comparison with Similar Compounds
2-Bromoquinolin-4-ol can be compared with other similar compounds, such as:
6-Bromoquinolin-4-ol: Similar structure but with the bromine atom at the sixth position.
2-Chloroquinolin-4-ol: Similar structure but with a chlorine atom instead of bromine.
2-Bromoquinoline: Lacks the hydroxyl group at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Properties
Molecular Formula |
C9H6BrNO |
---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
2-bromo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H6BrNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) |
InChI Key |
AVUUEKIQYHFVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)Br |
Origin of Product |
United States |
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